

Preliminary Toxicology Profile of 2-Hydroxy-4-methylpyrimidine: A Methodological and Predictive Guide

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Compound of Interest

Compound Name: 2-Hydroxy-4-methylpyrimidine

Cat. No.: B092982

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Introduction

2-Hydroxy-4-methylpyrimidine is a heterocyclic organic compound with a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1] As with any chemical entity intended for potential therapeutic or industrial use, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the currently known toxicological data for **2-Hydroxy-4-methylpyrimidine** and, more importantly, outlines a systematic approach for establishing a complete preliminary toxicology profile. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the rational and methodologically sound toxicological assessment of this compound.

While specific experimental toxicology data for **2-Hydroxy-4-methylpyrimidine** is limited in the public domain, this guide will leverage available information on its hydrochloride salt, general principles of pyrimidine analog toxicology, and established regulatory guidelines to provide a predictive profile and a clear roadmap for necessary experimental work.

Physicochemical Properties and Known Hazard Information

A foundational understanding of a compound's physicochemical properties is essential for interpreting toxicological data and for designing appropriate studies. **2-Hydroxy-4-methylpyrimidine** hydrochloride, a common salt form, is a yellow to orange powder.

Table 1: Physicochemical and Hazard Information for **2-Hydroxy-4-methylpyrimidine** Hydrochloride

Property	Value/Information	Source
CAS Number	5348-51-6	
Molecular Formula	C ₅ H ₆ N ₂ O · HCl	
Molecular Weight	146.57 g/mol	
Appearance	Yellow to orange powder	
GHS Hazard Classifications	Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system)	[1]
Hazard Statements	H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation	[1]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	[2]

The existing hazard classifications indicate that **2-Hydroxy-4-methylpyrimidine** hydrochloride is an irritant upon direct contact and may affect the respiratory system following a single exposure.[1] This information is critical for handling the compound safely in a laboratory setting but does not provide insight into its systemic, long-term, or specialized toxicities.

Predictive Toxicology: Insights from Pyrimidine Analogs

Many pyrimidine analogs exert their biological effects, including toxicity, by interfering with nucleic acid (DNA and RNA) synthesis.[3] These compounds can act as antimetabolites, where they are structurally similar enough to natural pyrimidines to be taken up by cells and participate in metabolic pathways.[4][5]

General Mechanism of Action and Potential for Toxicity

The primary mechanism of toxicity for many pyrimidine analogs involves their intracellular conversion to nucleotide analogs. These analogs can then inhibit critical enzymes involved in DNA and RNA synthesis, leading to DNA damage and the induction of apoptosis (programmed cell death).[5] Because these processes are fundamental to all proliferating cells, a lack of selective toxicity between cancerous and non-cancerous cells can be a significant challenge.[3]

It is plausible that **2-Hydroxy-4-methylpyrimidine**, if it enters cells and is metabolized, could interfere with pyrimidine metabolic pathways. The extent of this interference and the resulting toxicity would depend on several factors, including its uptake into cells, its affinity for metabolic enzymes, and the stability of its metabolites.

A Methodological Approach to Establishing a Preliminary Toxicology Profile

Given the absence of comprehensive data, a structured experimental approach is necessary. The following sections detail the recommended studies, grounded in internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, to build a robust preliminary toxicology profile for **2-Hydroxy-4-methylpyrimidine**.

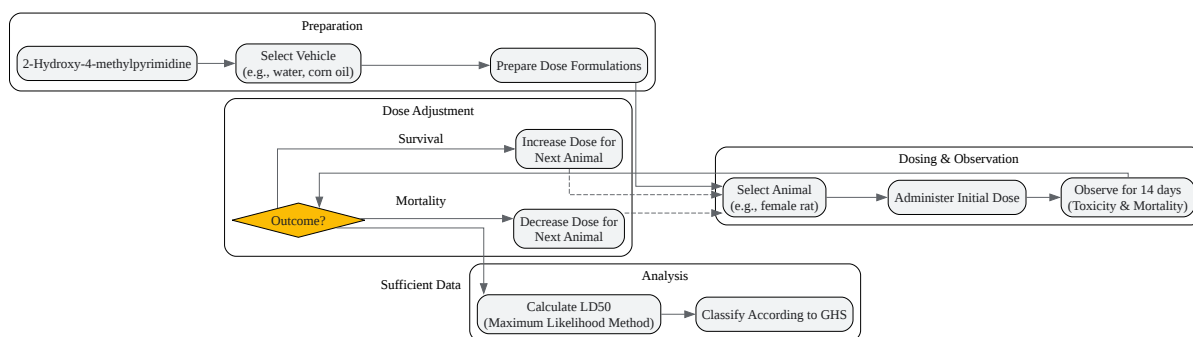
Acute Toxicity Assessment

The initial step in toxicological evaluation is to determine the acute toxicity, which describes the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time (usually 24 hours).[6]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is a statistically efficient way to estimate the median lethal dose (LD50), which is the dose expected to cause death in 50% of the test animals.[7][8]

- Test System: Healthy, young adult rodents (rats or mice), typically of a single sex (usually females), are used.[7]
- Dose Administration: The test substance is administered orally by gavage.[9] The volume should generally not exceed 1 ml/100 g of body weight for non-aqueous solutions.[6]
- Dose Progression: The test begins with a dose estimated to be just below the LD50. Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased by a specific factor. If an animal dies, the dose for the next animal is decreased.[7]
- Observation Period: Animals are observed for at least 14 days after dosing for signs of toxicity and mortality.[7]
- Endpoints: Mortality, time to death, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes are recorded.[7]



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Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

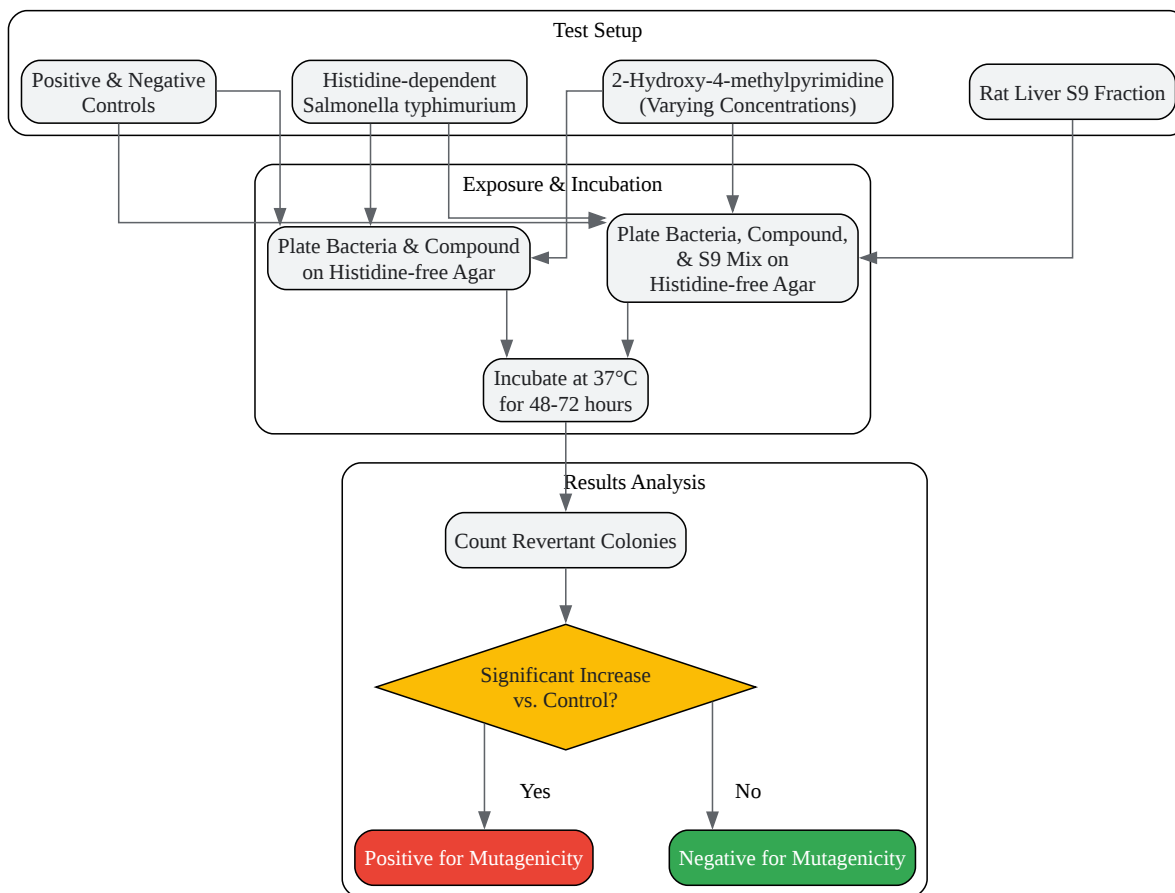
Genotoxicity Assessment

Genotoxicity testing is crucial for identifying substances that can cause genetic alterations.[10] A standard battery of tests is typically required to assess different genotoxic endpoints.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[11][12] It uses several strains of bacteria that are unable to synthesize a specific amino acid (e.g., histidine) and measures the ability of the test substance to cause mutations that restore the bacteria's ability to produce that amino acid.[11][13]

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations are used.[\[14\]](#)
- Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[\[14\]](#)
- Procedure: The bacterial strains are exposed to various concentrations of **2-Hydroxy-4-methylpyrimidine** on a histidine-free medium.[\[11\]](#)
- Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.[\[14\]](#)



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Caption: Workflow of the Ames Test for Mutagenicity.

Further In Vivo Genotoxicity Testing

If the Ames test or other in vitro assays are positive, in vivo studies are necessary to determine if the genotoxic effects are expressed in a whole animal.[15]

- In Vivo Micronucleus Test (OECD Guideline 474): This test assesses chromosomal damage by measuring the formation of micronuclei in erythrocytes.
- In Vivo Comet Assay (OECD Guideline 489): This assay detects DNA strand breaks in individual cells from various tissues.[16]

Repeated Dose Toxicity Assessment

Repeated dose toxicity studies are essential for evaluating the effects of a substance following prolonged exposure.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)

- Test System: Rodents (usually rats) are used.
- Dose Administration: The test substance is administered daily by gavage for 28 days.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
- Endpoints: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Organs are weighed, and a full histopathological examination is performed. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Reproductive and Developmental Toxicity Screening

These studies are designed to identify any adverse effects on reproductive function and the development of offspring.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides initial information on potential reproductive and developmental effects.[17]

- Test System: Male and female rats are used.
- Dose Administration: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (before mating, during pregnancy, and during lactation).[18]
- Mating: Animals are mated to produce an F1 generation.
- Endpoints: Effects on mating performance, fertility, pregnancy outcomes, maternal behavior, and the growth and development of the offspring are evaluated.[17][18]

Carcinogenicity Assessment

Long-term carcinogenicity studies are typically required if there are concerns from genotoxicity data, structure-activity relationships, or findings from repeated dose toxicity studies. A full carcinogenicity bioassay, as exemplified by the National Toxicology Program (NTP) studies on compounds like 2-Hydroxy-4-methoxybenzophenone, would involve exposing animals (rats and mice) to the compound for two years and then evaluating tumor incidence.[19][20]

Conclusion and Future Directions

The current toxicological profile of **2-Hydroxy-4-methylpyrimidine** is incomplete. Based on the GHS classification of its hydrochloride salt, it should be handled as a skin, eye, and respiratory irritant.[1] The potential for systemic toxicity, genotoxicity, and reproductive toxicity remains to be determined through rigorous experimental evaluation.

This guide provides a comprehensive framework for conducting a preliminary toxicology assessment of **2-Hydroxy-4-methylpyrimidine**, grounded in established OECD guidelines. The successful execution of these studies will enable a thorough characterization of its toxicological properties, which is a critical step in the safety assessment and potential future development of this compound. The data generated will be essential for informed decision-making by researchers and regulatory agencies.

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